molecular formula C7H6N4O5 B182385 3,5-Dinitrobenzohydrazide CAS No. 2900-63-2

3,5-Dinitrobenzohydrazide

Cat. No. B182385
Key on ui cas rn: 2900-63-2
M. Wt: 226.15 g/mol
InChI Key: IJVPILVRNBBRSO-UHFFFAOYSA-N
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Patent
US04479953

Procedure details

3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of 3,5-dinitrobenzoyl chloride with hydrazine to form 3,5-dinitrobenzoylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=[N:11][NH:12][C:13](=[O:26])[C:14]2[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[C:16]([N+:23]([O-:25])=[O:24])[CH:15]=2)=NC(Cl)=C(Cl)N=1.[N+](C1C=C(C=C([N+]([O-])=O)C=1)C(Cl)=O)([O-])=O.NN>>[N+:20]([C:18]1[CH:19]=[C:14]([CH:15]=[C:16]([N+:23]([O-:25])=[O:24])[CH:17]=1)[C:13]([NH:12][NH2:11])=[O:26])([O-:22])=[O:21]

Inputs

Step One
Name
3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C=NNC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NN)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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